N-(4-Bromo-2-methoxyphenyl)propanamide
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Overview
Description
N-(4-Bromo-2-methoxyphenyl)propanamide is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.12 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a propanamide moiety attached to a phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-methoxyphenyl)propanamide typically involves the bromination of N-(4-methoxyphenyl)propanamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group in the propanamide moiety can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of N-(4-substituted-2-methoxyphenyl)propanamide derivatives.
Oxidation: Formation of 4-bromo-2-methoxybenzoic acid or 4-bromo-2-methoxybenzaldehyde.
Reduction: Formation of N-(4-bromo-2-methoxyphenyl)propanamine.
Scientific Research Applications
N-(4-Bromo-2-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)propanamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
N-(4-Bromo-2-methylphenyl)propanamide: Contains a methyl group instead of a methoxy group, leading to variations in chemical properties and applications.
Uniqueness
N-(4-Bromo-2-methoxyphenyl)propanamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it valuable in diverse research fields .
Properties
Molecular Formula |
C10H12BrNO2 |
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Molecular Weight |
258.11 g/mol |
IUPAC Name |
N-(4-bromo-2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C10H12BrNO2/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
BLCSKCXSBZLSME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)Br)OC |
Origin of Product |
United States |
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